1-Oxaspiro[3.3]heptan-6-one
Description
1-Oxaspiro[3.3]heptan-6-one, also known as 1-oxaspiroheptane, is an organic compound with the molecular formula C7H14O. It is a cyclic ether and appears as a colorless liquid at room temperature. This compound is notable for its versatility and wide range of applications in various scientific fields.
Properties
Molecular Formula |
C6H8O2 |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
1-oxaspiro[3.3]heptan-6-one |
InChI |
InChI=1S/C6H8O2/c7-5-3-6(4-5)1-2-8-6/h1-4H2 |
InChI Key |
PUAJBDOHLPLJBB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC12CC(=O)C2 |
Origin of Product |
United States |
Preparation Methods
1-Oxaspiro[3.3]heptan-6-one can be synthesized through several methods, including:
Williamson Ether Synthesis: An alkyl halide reacts with a strong base like sodium hydroxide to form an alkoxide, which then reacts with an alcohol to form the desired ether.
Grignard Reagents: These reagents can be used to form the compound through a series of reactions involving organolithium and organocuprate reagents.
Decagram-Scale Synthesis: Starting from commercially available and inexpensive 3-oxocyclobutane-1-carboxylic acid, a series of 6 to 13 operationally simple steps can be used to synthesize 1-oxaspiro[3.3]heptan-6-one.
Chemical Reactions Analysis
Reduction Reactions
The ketone group in 1-oxaspiro[3.3]heptan-6-one undergoes reduction to yield corresponding alcohols or amines. For example:
-
Catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere reduces the ketone to 6-hydroxy-1-oxaspiro[3.3]heptane .
-
Borohydride-mediated reduction using NaBH₄ or LiAlH₄ selectively generates the secondary alcohol without ring-opening.
Table 1: Reduction Pathways
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C | 6-Hydroxy-1-oxaspiro[3.3]heptane | 85–90 | |
| H₂, Pd/C | EtOH, 5 bar H₂ | 6-Hydroxy derivative | 78 |
Nucleophilic Additions
The electrophilic carbonyl group participates in nucleophilic attacks, enabling the synthesis of substituted derivatives:
-
Grignard reactions with organomagnesium reagents (e.g., MeMgBr) yield tertiary alcohols at the 6-position .
-
Organolithium reagents (e.g., PhLi) form sp³-hybridized adducts, which are pivotal for constructing branched architectures .
Table 2: Nucleophilic Addition Examples
| Nucleophile | Reagent | Product | Application | Reference |
|---|---|---|---|---|
| MeMgBr | THF, −78°C | 6-Methyl-1-oxaspiro derivative | Intermediate for kinase inhibitors | |
| PhLi | Et₂O, reflux | 6-Phenyl-substituted spirocycle | Bioisostere in drug design |
Functional Group Interconversion
The ketone serves as a precursor for generating amines, thiols, and other functionalities:
-
Reductive amination with NH₃ and H₂/Pd-C produces 6-amino-1-oxaspiro[3.3]heptane, a key intermediate for azetidine-based therapeutics .
-
Conversion to thioketones via Lawesson’s reagent enables sulfur incorporation for metabolic stability tuning .
Ring-Opening and Rearrangements
Under acidic or basic conditions, the spirocyclic framework undergoes controlled cleavage:
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis: 1-Oxaspiro[3.3]heptan-6-one serves as a solvent and a starting material in the synthesis of various organic compounds. It is also used as a reagent in organic reactions, such as the conversion of aldehydes to alcohols.
- Catalysis: This compound can act as a catalyst in the synthesis of organic compounds like amines, ethers, and esters.
- Drug Discovery and Design: Due to its versatility, 1-Oxaspiro[3.3]heptan-6-one is valuable in drug discovery and design. It can deliver functionality to drug-like compounds .
Chemical Reactions and Synthesis
1-Oxaspiro[3.3]heptan-6-one can be synthesized using methods such as the Williamson ether synthesis, which involves reacting an alkyl halide with a strong base to form an alkoxide, followed by a reaction with an alcohol to produce the desired ether. Other synthesis methods include the use of Grignard reagents, organolithium reagents, and organocuprates. Industrial production often involves multi-step processes starting from commercially available and inexpensive 3-oxocyclobutane-1-carboxylic acid .
This compound undergoes various types of reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong bases, Grignard reagents, and organolithium reagents. The products of these reactions depend on the specific conditions and reagents used.
Spiro[3.3]heptane Derivatives in Medicinal Chemistry
Spiro[3.3]heptane cores have been incorporated into FDA-approved anticancer drugs and local anesthetics . These compounds can act as bioisosteres, influencing metabolic stability and biological activity .
Potential as Piperazine Bioisostere
Mechanism of Action
1-Oxaspiro[3.3]heptan-6-one acts primarily as a nucleophile, donating electrons to other molecules and facilitating various chemical reactions. It can also function as a Lewis acid, accepting electrons from other molecules. These properties make it an effective catalyst in many organic reactions.
Comparison with Similar Compounds
1-Oxaspiro[3.3]heptan-6-one is unique due to its spirocyclic structure, which imparts distinct chemical properties compared to other cyclic ethers. Similar compounds include:
1,6-Dioxaspiro[3.3]heptane: Another cyclic ether with different reactivity and applications.
2-Oxa-6-azaspiro[3.3]heptane: A compound with both oxygen and nitrogen in the ring, used in different synthetic applications.
Biological Activity
1-Oxaspiro[3.3]heptan-6-one is an organic compound characterized by its unique spirocyclic structure, consisting of a seven-membered carbon ring with an oxygen atom incorporated into the framework. Its molecular formula is C7H14O, and it typically exists as a colorless liquid at room temperature. This compound's distinctive spirocyclic nature contributes to its interesting chemical properties and potential applications in various fields, including organic synthesis and drug discovery.
Chemical Structure and Properties
The spirocyclic framework of 1-oxaspiro[3.3]heptan-6-one is significant for its biological potential. The structure can be represented as follows:
This compound's ability to act as a nucleophile suggests possible interactions with biological macromolecules, although detailed studies are required to elucidate its specific biological roles.
Biological Activity Overview
While specific biological activities of 1-oxaspiro[3.3]heptan-6-one are not extensively documented, compounds with similar structures often exhibit various biological properties. The following table summarizes related compounds that may provide insights into the potential biological activities of 1-oxaspiro[3.3]heptan-6-one:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Oxaspiro[3.3]heptan-6-one | C7H12O2 | Similar spirocyclic structure; potential drug applications. |
| 5-Oxaspiro[2.4]heptan-6-one | C8H14O2 | Intermediate for leukotriene antagonists; different ring structure. |
| 2-Oxaspiro[3.3]heptan-6-amines | C7H13N | Amino derivatives; relevant in medicinal chemistry. |
| 2-Oxaspiro[3.3]heptane derivatives | C7H12O | Variants with altered functional groups; diverse reactivity profiles. |
Synthesis and Research Findings
Recent research has focused on the synthesis of 1-oxaspiro[3.3]heptan-6-one and its derivatives, exploring their potential as scaffolds for drug discovery. A study published in March 2023 described a decagram-scale synthesis of seven new building blocks of the 1-oxaspiro[3.3]heptane family, emphasizing their high propensity to populate lead-like chemical space for drug development .
Case Study: Drug Discovery Applications
The incorporation of spirocyclic structures into drug design has been shown to enhance pharmacological properties. For instance, studies on related compounds have demonstrated that they can serve as bioisosteres for existing drugs, improving efficacy and reducing side effects . The structural modification of existing drugs by replacing phenyl rings with spiro[3.3]heptane frameworks has led to promising results in terms of metabolic stability and biological activity.
Biological Testing and Results
Experimental studies have indicated that analogs of 1-oxaspiro[3.3]heptan-6-one exhibit varying degrees of biological activity, particularly in inhibiting key signaling pathways such as the Hedgehog signaling pathway . The following table summarizes some findings related to the biological activity of spirocyclic compounds:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| Sonidegib | 0.0015 | Inhibitor of Hedgehog signaling |
| Trans-76 | 0.48 | Analog with reduced activity compared to Sonidegib |
| Cis-76 | 0.24 | Demonstrated high micromolar inhibition |
Q & A
Q. How should researchers report synthetic protocols for 1-Oxaspiro[3.3]heptan-6-one to ensure reproducibility?
- Methodological Answer : Follow the Beilstein Journal’s guidelines: detail catalyst loading, reaction times, and purification methods. Include raw spectral data (e.g., NMR peaks, coupling constants) in supplementary files. For novel compounds, provide elemental analysis and high-purity (>95%) verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
